MK-421 (D5 maleate)

Description

BenchChem offers high-quality MK-421 (D5 maleate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MK-421 (D5 maleate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

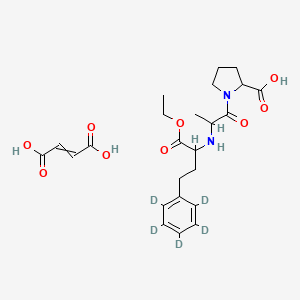

Molecular Formula |

C24H32N2O9 |

|---|---|

Molecular Weight |

497.5 g/mol |

IUPAC Name |

but-2-enedioic acid;1-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/i4D,5D,6D,8D,9D; |

InChI Key |

OYFJQPXVCSSHAI-MPSGHZBBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)NC(C)C(=O)N2CCCC2C(=O)O)[2H])[2H].C(=CC(=O)O)C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of MK-421 (Enalapril Maleate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-421, chemically known as enalapril maleate, is a potent and widely utilized pharmaceutical agent in the management of hypertension and heart failure. It functions as a prodrug, being hydrolyzed in vivo to its active metabolite, enalaprilat. The primary therapeutic efficacy of MK-421 lies in its ability to competitively inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin-Aldosterone System (RAAS). This guide provides a comprehensive technical overview of the core mechanism of action of MK-421, detailing the involved signaling pathways, presenting quantitative data from seminal studies, and outlining key experimental protocols. The deuterium-labeled analog, enalapril-d5 maleate, serves as a valuable tool in pharmacokinetic and metabolic studies.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The principal mechanism of action of MK-421 is the disruption of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Enalaprilat, the active form of MK-421, is a competitive inhibitor of ACE.[3]

The RAAS Signaling Cascade

The RAAS cascade is initiated in response to decreased renal blood flow or low sodium levels. This triggers the release of renin from the juxtaglomerular cells of the kidney. Renin then cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I.[1][4] ACE, primarily located on the surface of endothelial cells, subsequently converts angiotensin I into the highly potent octapeptide, angiotensin II.[1]

Angiotensin II exerts its physiological effects by binding to two main G protein-coupled receptors: AT1 and AT2.[5][6] The majority of the well-characterized pressor effects of angiotensin II are mediated by the AT1 receptor.[2]

Key Downstream Effects of Angiotensin II (AT1 Receptor-Mediated):

-

Vasoconstriction: Angiotensin II is a powerful vasoconstrictor, directly increasing peripheral vascular resistance and, consequently, blood pressure.[2]

-

Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a mineralocorticoid hormone that promotes sodium and water reabsorption in the kidneys, leading to an expansion of extracellular fluid volume and a further increase in blood pressure.[1][2]

-

Sympathetic Nervous System Activation: Angiotensin II enhances the release of norepinephrine from sympathetic nerve terminals and reduces its reuptake, contributing to an increased sympathetic tone.

-

Cellular Growth and Proliferation: It acts as a growth factor, promoting hypertrophy and proliferation of vascular smooth muscle cells and cardiac myocytes, which can contribute to cardiovascular remodeling.[7]

By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II. This reduction in angiotensin II levels leads to:

-

Vasodilation: Decreased peripheral vascular resistance due to the reduction of angiotensin II-mediated vasoconstriction.[3]

-

Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, contributing to a reduction in blood volume and blood pressure.[8]

-

Inhibition of Cardiovascular Remodeling: The reduction in the trophic effects of angiotensin II can help to prevent or reverse cardiac and vascular hypertrophy.

Logical Flow of RAAS Inhibition by MK-421

Caption: Mechanism of RAAS inhibition by MK-421 (Enalapril).

Secondary Mechanism of Action: Potentiation of Bradykinin

ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator.[6] By inhibiting ACE, enalaprilat prevents the breakdown of bradykinin, leading to its accumulation.[3] Bradykinin exerts its effects through the activation of B1 and B2 receptors, which are G protein-coupled receptors.[9][10] The activation of B2 receptors, in particular, stimulates the production of nitric oxide and prostaglandins, which are powerful vasodilators.[11] This potentiation of bradykinin's effects is believed to contribute to the antihypertensive action of MK-421.[6]

Bradykinin Signaling Pathway

Caption: Potentiation of the bradykinin pathway by enalaprilat.

Quantitative Data from Preclinical and Clinical Studies

The effects of MK-421 (enalapril) have been extensively quantified in numerous studies. The following tables summarize key findings.

Table 1: Pharmacokinetic Parameters of Enalapril and Enalaprilat

| Parameter | Enalapril | Enalaprilat | Species | Reference |

| Oral Bioavailability | ~60% | Poor | Human | [12] |

| Time to Peak Concentration (Tmax) | ~1 hour | 3-4 hours | Human | [12] |

| Elimination Half-life | ~1.3 hours | ~11 hours (effective) | Human | [13] |

| Protein Binding | ~50-60% | ~50-60% | Human | [14] |

| Elimination | Primarily renal | Primarily renal | Human | [12] |

| Elimination Half-life (IV Enalapril) | 0.67 hours | 2.76 hours | Horse | [1] |

Table 2: Effects of Enalapril on RAAS Components and Blood Pressure in Hypertensive Patients

| Parameter | Baseline (Mean ± SD) | After 120 Days of Enalapril (20 mg/day) (Mean ± SD) | p-value | Reference |

| Systolic Blood Pressure (mmHg) | 165 ± 4.5 | 134 ± 5.2 | < 0.001 | [15] |

| Diastolic Blood Pressure (mmHg) | 104 ± 1.8 | 85 ± 2.9 | < 0.001 | [15] |

| Plasma Renin Activity (ng/mL/hr) | 2.1 ± 0.4 | 8.9 ± 1.5 | < 0.001 | [15] |

| Angiotensin II (pg/mL) | 12.42 ± 2.15 | 5.45 ± 1.68 | < 0.005 | [15] |

| Plasma Aldosterone (ng/dL) | 10.9 ± 1.2 | 6.8 ± 0.9 | < 0.005 | [15] |

Table 3: Dose-Response of Enalapril on Blood Pressure in Essential Hypertension

| Daily Dose | Mean Decrease in Supine Diastolic BP (mmHg) | Reference |

| 2.5 mg | 6.8 | [16] |

| 5 mg | 8.5 | [16] |

| 10 mg | 10.2 | [16] |

| 20 mg | 11.1 | [16] |

| 40 mg | 12.3 | [16] |

Experimental Protocols

Measurement of ACE Inhibitory Activity

Two primary methods are widely used to determine the ACE inhibitory activity of compounds like enalaprilat.

1. HPLC-Based Assay using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the quantification of hippuric acid (HA) liberated from the substrate HHL by ACE.

-

Principle: ACE cleaves HHL into hippuric acid and histidyl-leucine. The amount of hippuric acid produced is directly proportional to the ACE activity.

-

Reagents:

-

Angiotensin-Converting Enzyme (from rabbit lung or other sources)

-

Hippuryl-Histidyl-Leucine (HHL) solution

-

Borate buffer (pH 8.3)

-

Inhibitor solution (e.g., enalaprilat)

-

1M HCl (to stop the reaction)

-

Mobile phase for HPLC (e.g., acetonitrile/water with trifluoroacetic acid)

-

-

Procedure:

-

Pre-incubate ACE with the inhibitor solution (or buffer for control) at 37°C.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 1M HCl.

-

Filter the sample.

-

Analyze the amount of hippuric acid produced by reverse-phase HPLC with UV detection at 228 nm.[17]

-

-

Data Analysis: The percentage of ACE inhibition is calculated by comparing the amount of hippuric acid produced in the presence of the inhibitor to that produced in the control reaction. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined from a dose-response curve.

Workflow for HPLC-Based ACE Inhibition Assay

Caption: Workflow for the HPLC-based ACE inhibition assay.

2. Colorimetric ACE Inhibition Assay

This method offers a higher throughput alternative to the HPLC-based assay.

-

Principle: Several colorimetric methods exist. One common method involves the reaction of hippuric acid with a chromogenic agent, such as 2,4,6-trichloro-s-triazine (TT) or p-dimethylaminobenzaldehyde, to produce a colored product that can be measured spectrophotometrically.[18][19]

-

Reagents:

-

Angiotensin-Converting Enzyme

-

Hippuryl-Histidyl-Leucine (HHL) solution

-

Borate buffer (pH 8.3)

-

Inhibitor solution

-

Chromogenic reagent (e.g., TT in dioxane)

-

-

Procedure:

-

Follow steps 1-3 of the HPLC-based assay.

-

Stop the reaction by adding the chromogenic reagent.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 382 nm for TT).[18]

-

-

Data Analysis: Similar to the HPLC-based assay, the percentage of inhibition and IC50 value are determined by comparing the absorbance of the inhibitor-treated samples to the control.

Advanced Mechanistic Insights: ACE-Inhibitor Induced Signaling

Recent research has suggested that ACE inhibitors may exert some of their beneficial effects through mechanisms independent of the RAAS. The binding of ACE inhibitors can induce a signaling cascade within endothelial cells. This involves the activation of the c-Jun N-terminal kinase (JNK), which can lead to alterations in gene expression.[20][] While the full clinical significance of this pathway is still under investigation, it represents an exciting area of ongoing research into the multifaceted actions of ACE inhibitors.

ACE-Inhibitor Induced JNK Activation Pathway

Caption: Simplified pathway of ACE-inhibitor induced JNK activation.

Conclusion

The mechanism of action of MK-421 (enalapril maleate) is a well-established paradigm in cardiovascular pharmacology. Its primary role as a potent inhibitor of the angiotensin-converting enzyme effectively modulates the Renin-Angiotensin-Aldosterone System, leading to vasodilation and a reduction in blood pressure. The secondary mechanism involving the potentiation of bradykinin further contributes to its therapeutic effects. The quantitative data from extensive clinical and preclinical studies provide a solid foundation for its clinical use. The ongoing exploration of ACE-inhibitor induced signaling pathways promises to unveil even more intricate details of its pharmacological profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms of this important therapeutic agent.

References

- 1. Pharmacokinetics and pharmacodynamics of enalapril and its active metabolite, enalaprilat, at four different doses in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. Angiotensin II receptors and drug discovery in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiotensin II receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 8. Effect of enalapril on renin, angiotensin converting enzyme activity, aldosterone and prostaglandins in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 11. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. Kinetic and metabolic aspects of enalapril action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of enalapril maleate on blood pressure, renin-angiotensin-aldosterone system, and peripheral sympathetic activity in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effective dose range of enalapril in mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 18. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 19. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of MK-421 (D5 Maleate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and relevant experimental protocols for MK-421 (D5 maleate). This deuterated analog of enalapril maleate is a potent angiotensin-converting enzyme (ACE) inhibitor. Enalapril itself is a prodrug that is hydrolyzed in vivo to its active form, enalaprilat, which is a competitive inhibitor of ACE.[1][2] Deuteration is a common strategy in drug development to modify pharmacokinetic properties, and as such, the physical and chemical characteristics of MK-421 (D5 maleate) are of significant interest to researchers in the field.

Core Physical and Chemical Properties

While specific experimental data for the deuterated form, MK-421 (D5 maleate), is not extensively published, its physical and chemical properties are expected to be very similar to its non-deuterated counterpart, enalapril maleate. The introduction of five deuterium atoms in the phenyl group results in a slight increase in molecular weight but is not expected to significantly alter properties such as melting point, pKa, or solubility.

Table 1: Physical and Chemical Properties of Enalapril Maleate (Analogue for MK-421 (D5 Maleate))

| Property | Value | Source(s) |

| Chemical Name | (2S)-1-[(2S)-2-{[(2S)-1-ethoxy-1-oxo-4-[(2,3,4,5,6-²H₅)phenyl]butan-2-yl]amino}propanoyl]pyrrolidine-2-carboxylic acid; (2Z)-but-2-enedioic acid | [3] |

| Synonyms | Enalapril D5 maleate, Vasotec D5 maleate, Glioten D5 maleate, Renitec D5 maleate | [3] |

| CAS Number | 349554-02-5 | [3] |

| Molecular Formula | C₂₄H₂₇D₅N₂O₉ | [4] |

| Molecular Weight | 497.55 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 143-144.5 °C | [5][6][7] |

| pKa | pKa1: 3.0, pKa2: 5.4 (at 25 °C) | [5][7] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and methanol. | [8] |

| UV max | 207 nm in distilled water, 208 nm in methanol, 267 nm after oxidation with KMnO₄/H₂SO₄ | [7][9][10] |

Mechanism of Action and Signaling Pathway

MK-421 (D5 maleate), as a prodrug of a deuterated enalaprilat, functions as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.

ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and stimulation of the sympathetic nervous system. All of these actions contribute to an increase in blood pressure.

By inhibiting ACE, enalaprilat prevents the formation of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of MK-421 (D5 maleate). The following protocols are based on established methods for enalapril and its active metabolite.

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE using the substrate hippuryl-histidyl-leucine (HHL).[12][13][14][15]

Objective: To determine the concentration of the test compound (enalaprilat D5) required to inhibit 50% of ACE activity (IC₅₀).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test compound (enalaprilat D5) and positive control (e.g., captopril)

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ACE in borate buffer.

-

Prepare a stock solution of HHL in borate buffer.

-

Prepare serial dilutions of the test compound and positive control in borate buffer.

-

-

Enzyme Reaction:

-

In a microplate well or microcentrifuge tube, add 20 µL of the ACE solution and 20 µL of the test compound dilution (or buffer for control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid (the product of the enzymatic reaction).

-

Centrifuge to separate the phases.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Reconstitute the dried hippuric acid in a suitable buffer or mobile phase.

-

Measure the absorbance of the hippuric acid at 228 nm using a spectrophotometer or analyze by HPLC.

-

-

Calculation of Inhibition:

-

Calculate the percentage of ACE inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

References

- 1. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. allgenbio.com [allgenbio.com]

- 4. 349554-02-5 CAS Manufactory [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Enalapril maleate | 76095-16-4 [chemicalbook.com]

- 7. Enalapril maleate CAS#: 76095-16-4 [m.chemicalbook.com]

- 8. ENALAPRIL MALEATE USP - PCCA [pccarx.com]

- 9. farmaciajournal.com [farmaciajournal.com]

- 10. crpsonline.com [crpsonline.com]

- 11. youtube.com [youtube.com]

- 12. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 13. idpublications.org [idpublications.org]

- 14. etflin.com [etflin.com]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis and Characterization of Enalapril-d5 Maleate

Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] As a prodrug, enalapril is hydrolyzed in the body to its active metabolite, enalaprilat, which exerts the therapeutic effect.[2][3] The deuterated isotopologue, Enalapril-d5 maleate, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as a critical internal standard for pharmacokinetic and bioequivalence studies using mass spectrometry.[4] The incorporation of deuterium provides a distinct mass signature without significantly altering the chemical properties of the molecule.[5][6] This guide details a representative synthetic pathway and comprehensive characterization protocol for Enalapril-d5 maleate, intended for researchers and professionals in drug development and analytical chemistry.

Synthesis of Enalapril-d5 Maleate

The synthesis of Enalapril-d5 maleate is analogous to the established routes for enalapril, primarily involving the reductive amination of a keto acid ester with a dipeptide.[1][7] The key modification is the use of a deuterated starting material to introduce the deuterium atoms onto the phenyl ring.

Overall Synthetic Scheme

The synthesis can be conceptually divided into three main stages:

-

Preparation of the Dipeptide Intermediate: Synthesis of L-Alanyl-L-proline.

-

Reductive Amination: Coupling of the dipeptide with ethyl 2-oxo-4-(phenyl-d5)butyrate to form Enalapril-d5.

-

Salt Formation: Reaction of the Enalapril-d5 free base with maleic acid to yield the final maleate salt.

Experimental Protocols

Protocol 1: Synthesis of Enalapril-d5 via Reductive Amination

This protocol describes the coupling of the key deuterated intermediate with the L-Alanyl-L-proline dipeptide.

-

Reaction Setup: To a solution of L-Alanyl-L-proline (1.0 eq) and ethyl 2-oxo-4-(phenyl-d5)butyrate (1.1 eq) in ethanol, add a catalytic amount of Palladium on Carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation (H₂ gas, typically 50 psi) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude Enalapril-d5 free base as an oil.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are significant.

Protocol 2: Formation of Enalapril-d5 Maleate Salt

-

Dissolution: Dissolve the purified Enalapril-d5 free base in a suitable solvent, such as ethyl acetate.

-

Addition of Maleic Acid: Add a solution of maleic acid (1.0 eq) in ethyl acetate dropwise to the Enalapril-d5 solution with stirring.

-

Precipitation: The Enalapril-d5 maleate salt will precipitate out of the solution. Stir the resulting slurry at room temperature for several hours to ensure complete precipitation.

-

Isolation: Collect the white solid product by vacuum filtration.

-

Drying: Wash the collected solid with cold ethyl acetate and dry under vacuum to yield the final Enalapril-d5 maleate product.

Characterization of Enalapril-d5 Maleate

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and HPLC.

Physicochemical Properties

A comparison of the key physicochemical properties of Enalapril maleate and its d5-analogue is presented below.

| Property | Enalapril Maleate | Enalapril-d5 Maleate |

| Chemical Formula | C₂₀H₂₈N₂O₅ · C₄H₄O₄ | C₂₀H₂₃D₅N₂O₅ · C₄H₄O₄ |

| Average Molecular Weight | 492.5 g/mol | 497.6 g/mol [4] |

| Monoisotopic Mass | 492.2159 Da | 497.2472 Da |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, soluble in ethanol, freely soluble in methanol.[8] | Soluble in Ethanol, Methanol, and Water.[4] |

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the five deuterium atoms.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) in positive mode is typically used.

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile/water.

Expected Results: The key diagnostic feature is the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺.

| Compound | Expected [M+H]⁺ (Enalapril free base) | Expected [M+H]⁺ (Enalapril-d5 free base) |

| Monoisotopic m/z | 377.2071 | 382.2384 |

A high-resolution mass spectrum should clearly show a 5-dalton mass shift between the deuterated and non-deuterated compounds, confirming the incorporation of five deuterium atoms. The isotopic purity can also be assessed by examining the relative intensities of the [M+H]⁺ peaks for d0 through d5 species.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the specific location of the deuterium labels.

Experimental Protocol:

-

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterated Water (D₂O).[9][10]

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR.

Expected Results for ¹H NMR: The most significant difference in the ¹H NMR spectrum of Enalapril-d5 maleate compared to its non-deuterated counterpart is the absence of signals in the aromatic region (typically ~7.1-7.3 ppm). The integration of the remaining protons should be consistent with the structure.

| Proton Assignment | Enalapril Maleate (Expected δ, ppm) | Enalapril-d5 Maleate (Expected δ, ppm) |

| Aromatic (C₆H₅) | ~7.1 - 7.3 (m, 5H) | Absent |

| Maleate (=CH) | ~6.0 (s, 2H) | ~6.0 (s, 2H) |

| Ethyl (-OCH₂CH₃) | ~4.1 (q, 2H) | ~4.1 (q, 2H) |

| Proline & Alanyl Protons | Various signals from 1.5 - 4.5 ppm | Various signals from 1.5 - 4.5 ppm |

| Ethyl (-OCH₂CH₃) | ~1.2 (t, 3H) | ~1.2 (t, 3H) |

| Alanyl (-CH₃) | ~1.4 (d, 3H) | ~1.4 (d, 3H) |

Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the chemical purity of Enalapril-d5 maleate and quantifying any related impurities.

Experimental Protocol:

-

Column: A reverse-phase C18 or C8 column is commonly used (e.g., ZORBAX Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[11][12]

-

Mobile Phase: A gradient or isocratic mixture of an acidic phosphate buffer (e.g., pH 2.2-3.0) and a polar organic solvent like acetonitrile.[11][12]

-

Flow Rate: Typically 1.0 - 2.0 mL/min.[11]

-

Column Temperature: Elevated temperatures (e.g., 55-65°C) can improve peak shape.[12][13]

Data Presentation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Value / Condition |

| Purity Specification | ≥98% |

| Individual Impurity Limit | ≤0.2% |

| Total Impurities | ≤1.0% |

| Retention Time | Dependent on exact method, typically 3-10 minutes.[11][14] |

The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.[11][12] The deuterated compound is expected to have a retention time very similar to the non-deuterated standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Enalapril Maleate | C24H32N2O9 | CID 5388961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterated drug - Wikipedia [en.wikipedia.org]

- 7. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. ijpar.com [ijpar.com]

- 10. Quantitative analysis of enalapril by 1H NMR spectroscopy in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

Deuterium-Labeled Enalapril for ACE Inhibitor Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled enalapril in the study of Angiotensin-Converting Enzyme (ACE) inhibitors. Enalapril is a widely prescribed prodrug that is converted in vivo to its active metabolite, enalaprilat, a potent inhibitor of ACE. Deuterium labeling offers significant advantages in pharmacokinetic and metabolic studies by providing a stable isotopic tracer that can be readily distinguished from its endogenous counterparts by mass spectrometry. This guide details the mechanism of action of enalapril, relevant signaling pathways, experimental protocols for its analysis, and a discussion on the synthesis of its deuterated analogue.

Mechanism of Action and Signaling Pathway

Enalapril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.

The signaling pathway of ACE inhibition by enalaprilat is depicted below.

Pharmacokinetics of Enalapril and Enalaprilat

Enalapril is readily absorbed after oral administration and is then hydrolyzed in the liver to enalaprilat. The pharmacokinetic parameters of enalapril and its active metabolite enalaprilat have been extensively studied.[1][2]

Table 1: Summary of Pharmacokinetic Parameters of Enalapril and Enalaprilat in Healthy Volunteers

| Parameter | Enalapril | Enalaprilat | Reference |

| Time to Peak Concentration (Tmax) | 1.06 ± 0.30 h | 4.6 ± 1.6 h | [1] |

| Maximum Concentration (Cmax) | 313.5 ± 139.6 ng/mL | 54.8 ± 29.5 ng/mL | [1] |

| Area Under the Curve (AUC0-∞) | 450.0 ± 199.5 ng·h/mL | 266.9 ± 122.7 ng·h/mL | [1] |

| Elimination Half-life (t1/2) | 1.3 - 1.6 h | 3.5 - 4.5 h | [1] |

Data are presented as mean ± standard deviation for a 10 mg oral dose.

While extensive data exists for unlabeled enalapril, specific studies directly comparing the pharmacokinetic profiles of deuterium-labeled enalapril (administered as the drug) and its non-labeled counterpart were not identified in the conducted search. Such studies would be valuable to assess any potential kinetic isotope effects on the absorption, distribution, metabolism, and excretion of the drug.[3][4][5][6][7]

Experimental Protocols

The use of deuterium-labeled enalapril, specifically enalapril-d5 (with deuterium atoms on the phenyl ring), is primarily as an internal standard in bioanalytical methods for the accurate quantification of enalapril and enalaprilat in biological matrices.[8]

Bioanalytical Method for Enalapril and Enalaprilat using LC-MS/MS

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and enalaprilat in human plasma, utilizing their deuterated analogues as internal standards.[9]

3.1.1. Sample Preparation (Protein Precipitation) [9]

-

To 300 µL of human plasma in a microcentrifuge tube, add the internal standard solution (containing enalapril-d5 and enalaprilat-d5).

-

Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography Conditions [9]

-

Column: C18 analytical column (e.g., 50 mm × 3 mm, 5 µm)

-

Mobile Phase: Gradient elution using 0.1% formic acid in methanol and 0.1% formic acid in water.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Total Run Time: Approximately 3 minutes

3.1.3. Mass Spectrometry Conditions [9]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2: Mass Spectrometry Transitions for Enalapril, Enalaprilat, and their Deuterated Analogues

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Enalapril | 377.2 | 234.2 | [9] |

| Enalapril-d5 | 382.2 | 239.2 | Predicted |

| Enalaprilat | 349.1 | 206.1 | [9] |

| Enalaprilat-d5 | 354.1 | 211.1 | Predicted |

Note: The mass transitions for the deuterated compounds are predicted based on the addition of 5 daltons to the parent and relevant fragments. The exact fragmentation may need to be confirmed experimentally.

Synthesis of Deuterium-Labeled Enalapril (Enalapril-d5)

A detailed, step-by-step experimental protocol for the synthesis of enalapril-d5 was not explicitly found in the performed searches. However, based on the known synthesis of enalapril and general methods for deuteration, a plausible synthetic route can be proposed. The key step is the preparation of a deuterated precursor, ethyl 2-oxo-4-(phenyl-d5)butanoate.

Proposed Synthetic Pathway:

3.2.1. Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate (Key Intermediate)

This precursor can be synthesized starting from commercially available deuterated benzene (benzene-d6). A common route involves the formation of a Grignard reagent from a deuterated phenylethyl halide.[1][10][11][12]

-

Preparation of (2-Bromoethyl)benzene-d5: This can be prepared from benzene-d6 through multi-step synthesis, for example, via Friedel-Crafts acylation followed by reduction and bromination.

-

Formation of the Grignard Reagent: React (2-bromoethyl)benzene-d5 with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, (2-(phenyl-d5)ethyl)magnesium bromide.

-

Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate.[13] Subsequent acidic workup will yield the desired ethyl 2-oxo-4-(phenyl-d5)butanoate.[9][14]

3.2.2. Reductive Amination to form Enalapril-d5

The final step involves the reductive amination of the deuterated keto-ester with the dipeptide L-alanyl-L-proline.[8][9][15]

-

Dissolve ethyl 2-oxo-4-(phenyl-d5)butanoate and L-alanyl-L-proline in a suitable solvent such as ethanol.

-

Add a catalyst, for example, Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

The catalyst is removed by filtration, and the product, enalapril-d5, is isolated and purified.

Conclusion

References

- 1. Phenethylbromide | 103-63-9 | Benchchem [benchchem.com]

- 2. Pharmacokinetics and pharmacodynamics profiles of enalapril maleate in healthy volunteers following determination of enalapril and enalaprilat by two specific enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Portico [access.portico.org]

- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enalapril synthesis - chemicalbook [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 2-Phenylethyl bromide - Wikipedia [en.wikipedia.org]

- 12. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 13. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]

MK-421 (D5 maleate) certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MK-421 (D5 Maleate), a deuterated analog of Enalapril Maleate. Enalapril is a potent angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The deuterated form, MK-421, is a valuable tool in research and development, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for mass spectrometry-based quantification of Enalapril and its active metabolite, Enalaprilat.

Certificate of Analysis (Representative Data)

A specific Certificate of Analysis for MK-421 (D5 Maleate) is not publicly available. The following table summarizes typical data found on a Certificate of Analysis for the non-deuterated parent compound, Enalapril Maleate. These values provide a benchmark for the expected characteristics of MK-421 (D5 Maleate).

| Test | Specification | Description |

| Appearance | White to off-white crystalline powder | Visual inspection of the physical form. |

| Identification (IR, HPLC) | Conforms to standard | Confirms the chemical structure and identity. |

| Purity (HPLC) | ≥98.0% | Percentage of the active pharmaceutical ingredient.[1] |

| Molecular Formula | C24H32N2O9 (for D5 Maleate) | The elemental composition of the molecule.[2] |

| Molecular Weight | 497.55 g/mol (for D5 Maleate) | The mass of one mole of the substance. |

| Solubility | Soluble in water and methanol.[1][3] | The ability of the substance to dissolve in solvents. |

| Loss on Drying | ≤1.0% | The amount of volatile matter removed upon drying. |

| Residue on Ignition | ≤0.1% | The amount of residual substance after combustion. |

| Heavy Metals | ≤20 ppm | The upper limit for heavy metal impurities. |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

MK-421, as an analog of Enalapril, functions as a prodrug that is hydrolyzed in the liver to its active form, Enalaprilat. Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[4][5] ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[6][7]

Specifically, ACE converts the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[6][8] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, and stimulating the release of aldosterone from the adrenal cortex.[6][7] Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[7]

By inhibiting ACE, Enalaprilat decreases the production of Angiotensin II, leading to vasodilation and reduced aldosterone secretion.[8] This results in a decrease in blood pressure. ACE is also responsible for the breakdown of bradykinin, a potent vasodilator.[6] Therefore, ACE inhibition also leads to an increase in bradykinin levels, which further contributes to the blood pressure-lowering effect.[6][8]

Signaling Pathway Diagram

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of MK-421 (Enalaprilat).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is a standard approach for assessing the purity of Enalapril Maleate and can be adapted for MK-421 (D5 Maleate).

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

Reagents:

-

Acetonitrile (HPLC grade).

-

Phosphate buffer (e.g., 20 mM, pH 2.2).[9]

-

Enalapril Maleate reference standard.

-

Sample of MK-421 (D5 Maleate).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer (e.g., 25:75 v/v).[9] Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the Enalapril Maleate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the MK-421 (D5 Maleate) sample in the mobile phase to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Detection Wavelength: 215 nm.[9]

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard.

In Vitro ACE Inhibition Assay

This assay determines the inhibitory activity of a compound on the angiotensin-converting enzyme.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung.

-

ACE substrate: Hippuryl-His-Leu (HHL).

-

Buffer: e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3.

-

MK-421 (D5 Maleate) or Enalaprilat as the inhibitor.

-

Stopping reagent: e.g., 1 M HCl.

-

Extraction solvent: Ethyl acetate.

-

Spectrophotometer.

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of MK-421 (D5 Maleate) or Enalaprilat in the assay buffer.

-

Reaction Mixture: In a microcentrifuge tube, add the ACE solution and the inhibitor solution. Pre-incubate at 37°C for 10 minutes.

-

Enzymatic Reaction: Initiate the reaction by adding the HHL substrate to the pre-incubated mixture. Incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

Extraction: Add ethyl acetate to extract the hippuric acid (the product of the enzymatic reaction). Vortex and centrifuge to separate the layers.

-

Quantification: Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent. Reconstitute the hippuric acid in a suitable solvent (e.g., water or buffer) and measure the absorbance at 228 nm using a spectrophotometer.

-

Calculation: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor. The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can then be determined.

Experimental Workflow: In Vitro ACE Inhibition Assay

References

- 1. abmole.com [abmole.com]

- 2. selleck.co.jp [selleck.co.jp]

- 3. Enalapril | C20H28N2O5 | CID 5388962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. ACE inhibitor - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

Isotopic Labeling of Enalapril for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor. This document details the synthesis, characterization, and application of isotopically labeled enalapril in various research settings, with a focus on its use in metabolic studies, pharmacokinetic analysis, and as an internal standard for quantitative bioanalysis.

Introduction to Isotopically Labeled Enalapril

Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their isotope. This substitution allows researchers to trace the molecule through biological systems or chemical reactions without altering its fundamental chemical properties. For a prodrug like enalapril, which is metabolized in the body to its active form, enalaprilat, isotopic labeling is an invaluable tool for studying its absorption, distribution, metabolism, and excretion (ADME) profile. Commonly used isotopes for labeling enalapril include stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), and radioactive isotopes like tritium (³H) and carbon-14 (¹⁴C).

Labeled enalapril serves several critical purposes in research:

-

Internal Standards: In quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled analogs of the analyte are the gold standard for internal standards. They co-elute with the unlabeled drug and compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

-

Pharmacokinetic and Bioequivalence Studies: Labeled enalapril allows for the precise tracking of the drug and its metabolites in biological fluids like plasma and urine. This is essential for determining key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).

-

Metabolic Pathway Elucidation: By tracking the isotopic label, researchers can identify and characterize the metabolites of enalapril, confirming the conversion to enalaprilat and identifying any other metabolic pathways.

Synthesis of Isotopically Labeled Enalapril

The synthesis of isotopically labeled enalapril generally involves the incorporation of the isotopic label into one of the key precursors, followed by a synthetic route similar to that of the unlabeled compound. The two primary precursors for enalapril synthesis are a derivative of L-alanine and L-proline, and ethyl 2-oxo-4-phenylbutanoate.

Tritium (³H) Labeling

A common strategy for tritium labeling of enalapril involves the use of tritiated L-proline. A published method describes the synthesis of [³H]-labeled enalapril maleate with the tritium atoms incorporated into the proline ring.[1]

General Synthetic Scheme for [³H]-Enalapril Maleate:

The synthesis involves the reaction of an N'-hydroxysuccinimidyl ester of an N-carboxyalkyl alanine derivative with L-[4,5-³H]proline. The resulting tritiated enalapril is then converted to its maleate salt.[1]

Experimental Protocol: Synthesis of [³H]-Enalapril Maleate (General Method) [1]

-

Preparation of the Activated Alanine Derivative: An appropriate N-carboxyalkyl alanine derivative is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the N'-hydroxysuccinimidyl ester.

-

Coupling Reaction: The activated alanine derivative is then reacted with L-[4,5-³H]proline in a suitable solvent. The reaction mixture is stirred at room temperature to facilitate the coupling.

-

Purification and Salt Formation: The crude reaction mixture containing [³H]-enalapril is purified, typically by chromatography. The purified product is then treated with maleic acid to form the [³H]-enalapril maleate salt.

Note: The specific reaction conditions, solvents, and purification methods are not detailed in the available literature but would follow standard peptide coupling procedures.

Deuterium (²H) Labeling

Deuterium-labeled enalapril, most commonly as enalapril-d5, is commercially available and widely used as an internal standard in bioanalytical methods. The "d5" designation typically refers to the five deuterium atoms on the phenyl ring of the 3-phenylpropyl group.

Plausible Synthetic Approach for Enalapril-d5:

A likely synthetic route for enalapril-d5 would involve the use of a deuterated precursor, such as ethyl 2-oxo-4-(phenyl-d5)butanoate. This labeled precursor would then be reacted with L-alanyl-L-proline via reductive amination to yield enalapril-d5.

Hypothetical Experimental Protocol: Synthesis of Enalapril-d5 via Reductive Amination

-

Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate: This precursor can be synthesized from benzene-d6 through a series of reactions, for example, a Friedel-Crafts reaction with a suitable four-carbon chain.

-

Reductive Amination: Ethyl 2-oxo-4-(phenyl-d5)butanoate is reacted with L-alanyl-L-proline in the presence of a reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd/C).

-

Purification: The resulting enalapril-d5 is then purified from the reaction mixture using techniques such as column chromatography or preparative HPLC.

Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling

The synthesis of ¹³C- or ¹⁴C-labeled enalapril would involve the use of precursors containing the respective carbon isotope. The label can be strategically placed in different parts of the molecule depending on the research application. For instance, labeling the proline ring or the ethyl ester group are common strategies.

General Strategies:

-

Using Labeled L-Proline: Commercially available ¹³C- or ¹⁴C-labeled L-proline can be used in the coupling reaction with the activated alanine derivative, similar to the tritium labeling strategy.

-

Using Labeled Alanine: ¹³C- or ¹⁴C-labeled L-alanine can be used to synthesize the L-alanyl-L-proline dipeptide, which is then used in the synthesis of enalapril.

-

Using other Labeled Precursors: For ¹⁴C labeling, starting with a simple labeled precursor like Ba¹⁴CO₃ or Na¹⁴CN allows for the synthesis of more complex labeled intermediates, such as a labeled ethyl 2-oxo-4-phenylbutanoate.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and analysis of isotopically labeled enalapril.

Table 1: Synthesis Yield of Labeled Enalapril

| Labeled Enalapril | Isotope | Labeling Position | Reported Yield | Citation |

| Enalapril Maleate | ³H | Proline ring | 27% | [1] |

Table 2: Bioanalytical Application of Labeled Enalapril as an Internal Standard

| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Analytical Method |

| Enalapril | Enalapril-d5 | Human Plasma | 0.5 - 1.0 | LC-MS/MS |

| Enalaprilat | Enalaprilat-d5 | Human Plasma | 0.5 - 1.0 | LC-MS/MS |

Visualizations

General Synthetic Workflow for Isotopically Labeled Enalapril

The following diagram illustrates a generalized workflow for the synthesis of isotopically labeled enalapril.

References

Stability and Storage of MK-421 (D5 Maleate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for MK-421 (D5 maleate), a deuterated analog of enalapril maleate. The information presented herein is critical for maintaining the integrity and purity of this compound in research and development settings. The stability profile of MK-421 (D5 maleate) is expected to be analogous to that of enalapril maleate, and as such, this guide leverages stability data from studies on the non-deuterated parent compound.

Executive Summary

MK-421 (D5 maleate) is susceptible to degradation, primarily through hydrolysis and intramolecular cyclization. The stability of the compound is significantly influenced by pH, temperature, and humidity. As a solid, it is relatively stable, but in solution, its degradation is accelerated, particularly under alkaline conditions. The two major degradation products are enalaprilat-d5 and a diketopiperazine-d5 derivative. This guide outlines the degradation pathways, summarizes quantitative stability data, details relevant experimental protocols, and provides best practices for storage and handling.

Degradation Pathways

The primary degradation pathways for MK-421 (D5 maleate) are hydrolysis of the ethyl ester to form the active diacid, enalaprilat-d5, and intramolecular cyclization to form a diketopiperazine-d5 derivative (DKP-d5)[1][2][3][4][5]. The predominant pathway is pH-dependent[6].

-

Alkaline Conditions: Promote the hydrolysis of the ester linkage, leading to the formation of enalaprilat-d5.

-

Acidic and Neutral Conditions: Favor the intramolecular cyclization, resulting in the formation of DKP-d5[7][8].

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of Stearic Acid on Enalapril Stability and Dissolution from Multiparticulate Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. historymedjournal.com [historymedjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of the drug-matrix on the stability of enalapril maleate in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Biological Activity of Enalapril and the Role of its Deuterated Analog, MK-421 (D5 Maleate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enalapril, also known by its developmental code MK-421, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure. It functions as a prodrug, being hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

MK-421 (D5 maleate), the subject of this guide, is a deuterium-labeled version of enalapril. It is important to note that extensive literature review reveals no evidence of MK-421 (D5 maleate) being used as a therapeutic agent with altered biological activity. Instead, its primary and critical application is as an internal standard for the highly accurate quantification of enalapril and enalaprilat in biological samples using mass spectrometry. This guide will provide a comprehensive overview of the biological activity of enalapril and detail the significant role of its deuterated counterpart in research and development.

Mechanism of Action of Enalapril

The antihypertensive effects of enalapril are primarily mediated through the inhibition of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance. In response to low blood pressure or low sodium concentration, the kidneys release renin. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. Angiotensin I is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily found in the lungs. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and stimulation of the sympathetic nervous system, all of which contribute to an increase in blood pressure.

ACE Inhibition by Enalaprilat

Enalapril, after being metabolized to enalaprilat, acts as a competitive inhibitor of ACE. By binding to the active site of ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II. This leads to a decrease in plasma angiotensin II levels, resulting in vasodilation and reduced aldosterone secretion. The reduction in aldosterone leads to a mild diuretic effect. Additionally, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, which further contributes to its antihypertensive effect.

Pharmacokinetics of Enalapril

Enalapril is administered orally as a maleate salt. Its pharmacokinetic profile is characterized by its conversion to the active metabolite, enalaprilat.

| Parameter | Enalapril | Enalaprilat |

| Absorption | Readily absorbed after oral administration. | Poorly absorbed orally. |

| Bioavailability | Approximately 60%. Not affected by food. | - |

| Metabolism | Prodrug, hydrolyzed in the liver to enalaprilat. | Active metabolite. |

| Peak Plasma Concentration (Tmax) | ~1 hour | ~3-4 hours |

| Protein Binding | ~50-60% | ~50-60% |

| Elimination Half-life | ~2 hours | ~11 hours (prolonged in renal impairment) |

| Excretion | Primarily renal, as enalapril and enalaprilat. | Primarily renal. |

Quantitative Biological Data of Enalapril

The following table summarizes key quantitative data regarding the biological activity of enalapril and its active metabolite, enalaprilat.

| Parameter | Value | Species/System | Reference |

| Enalaprilat IC50 for ACE | 1.2 nM | Hog plasma | [1] |

| Enalapril IC50 for ACE (in vitro) | 1200 nM | Hog plasma | [1] |

| Effect on Mean Arterial Pressure in Hypertensive Patients (10-20 mg dose) | Decrease from 95.6 to 84.8 mm Hg | Human | [2] |

| Effect on Systemic Vascular Resistance in Heart Failure Patients | Decrease from 18.5 to 15.8 units | Human | [2] |

| Effect on Plasma Renin Activity in Heart Failure Patients (after 1 month) | Increase from 0.76 to 3.23 ng/ml/hr | Human | [2] |

The Role of MK-421 (D5 Maleate) in Enalapril Research

The Kinetic Isotope Effect

Deuterium is a stable, non-radioactive isotope of hydrogen with an additional neutron. The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, breaking a C-D bond requires more energy and occurs at a slower rate than breaking a C-H bond. This phenomenon is known as the kinetic isotope effect. In drug metabolism, which often involves the enzymatic cleavage of C-H bonds by cytochrome P450 enzymes, replacing a hydrogen atom at a metabolic site with deuterium can significantly slow down the rate of metabolism. This can lead to a longer drug half-life and altered pharmacokinetic profile.

MK-421 (D5 Maleate) as an Internal Standard

While the kinetic isotope effect can be exploited to create drugs with improved properties, the primary use of MK-421 (D5 maleate) is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In LC-MS/MS analysis, an internal standard is a compound that is chemically similar to the analyte (in this case, enalapril) but has a different mass. The internal standard is added at a known concentration to the biological sample (e.g., plasma or urine) before sample preparation. Because the deuterated standard behaves almost identically to the non-deuterated drug during extraction, chromatography, and ionization, it can be used to correct for any loss of analyte during sample processing and for variations in instrument response. The mass spectrometer can differentiate between the analyte and the deuterated internal standard due to their mass difference. By comparing the peak area of the analyte to the peak area of the internal standard, a precise and accurate quantification of the drug in the original sample can be achieved.

Detailed Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against ACE.

-

Reagents and Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

ACE substrate: Hippuryl-His-Leu (HHL)

-

Assay buffer: 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl

-

Stopping reagent: 1 N HCl

-

Extraction solvent: Ethyl acetate

-

Detection reagent: o-phthaldialdehyde (OPA)

-

Test compound (e.g., enalaprilat) and control inhibitor (e.g., captopril)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

-

In a microplate, add 50 µL of the assay buffer (for control) or the test compound/control inhibitor dilutions.

-

Add 20 µL of the ACE solution to each well and incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the HHL substrate solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 250 µL of 1 N HCl.

-

Extract the hippuric acid formed by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging.

-

Transfer 1 mL of the ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in 1 mL of the assay buffer.

-

Add 100 µL of the OPA reagent and measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 490 nm.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC50 value.

-

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

-

Animals: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.

-

Housing: Housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Blood Pressure Measurement: Acclimatize rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the experiment.

-

Procedure:

-

Record baseline systolic blood pressure and heart rate for all rats.

-

Divide the rats into groups: vehicle control and treatment groups (different doses of enalapril).

-

Administer the vehicle or enalapril orally by gavage.

-

Measure blood pressure and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

At the end of the study, collect blood samples for analysis of plasma renin activity and angiotensin II levels.

-

Analyze the data to determine the dose-dependent effect of enalapril on blood pressure.

-

Measurement of Plasma Renin Activity (PRA) and Angiotensin II

-

Blood Collection: Collect blood from anesthetized rats via cardiac puncture into chilled tubes containing EDTA.

-

Plasma Separation: Immediately centrifuge the blood at 4°C to separate the plasma.

-

Plasma Renin Activity (PRA) Assay:

-

PRA is typically measured by radioimmunoassay (RIA) or ELISA that quantifies the generation of angiotensin I from endogenous angiotensinogen.

-

Plasma samples are incubated at 37°C for a specific period to allow renin to act on angiotensinogen. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

-

The amount of angiotensin I generated is then measured using a commercial RIA or ELISA kit.

-

PRA is expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).

-

-

Angiotensin II Assay:

-

Angiotensin II levels are measured using a competitive ELISA or RIA kit.

-

Plasma samples are typically extracted using solid-phase extraction columns before the immunoassay to remove interfering substances.

-

The concentration of angiotensin II is determined by comparing the sample signal to a standard curve.

-

Conclusion

Enalapril (MK-421) is a cornerstone in the treatment of hypertension and heart failure, exerting its therapeutic effect through the potent inhibition of the angiotensin-converting enzyme by its active metabolite, enalaprilat. This leads to the modulation of the renin-angiotensin-aldosterone system, resulting in vasodilation and a reduction in blood pressure. In contrast, its deuterated analog, MK-421 (D5 maleate), serves a distinct but equally vital role in the pharmaceutical sciences. It is not a therapeutic agent but an indispensable analytical tool, functioning as an internal standard for the precise and accurate quantification of enalapril and enalaprilat in biological matrices. This in-depth guide has provided a comprehensive overview of the biological activity of enalapril and clarified the critical application of its deuterated form in advancing research and development in this field.

References

Understanding the Mass Shift of MK-421 (D5 Maleate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for MK-421 (D5 maleate), a deuterated form of the active pharmaceutical ingredient enalaprilat. The incorporation of five deuterium atoms into the molecule induces a predictable increase in its mass, a critical feature for its use as an internal standard in quantitative bioanalytical assays. This document outlines the theoretical basis for this mass shift, presents relevant quantitative data, details experimental protocols for its analysis, and illustrates the underlying principles with clear diagrams.

Introduction to Deuterated Standards in Mass Spectrometry

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification of analytes in complex biological matrices. Deuterium-labeled compounds, such as MK-421 (D5 maleate), are ideal for this purpose as they are chemically identical to the analyte of interest but have a distinct, higher mass. This mass difference allows for their differentiation from the endogenous analyte by the mass spectrometer, while their similar chromatographic behavior and ionization efficiency correct for variations in sample preparation and instrument response.

The "D5" designation in MK-421 (D5 maleate) signifies the replacement of five hydrogen atoms (¹H) with five deuterium atoms (²H or D). This substitution is the fundamental reason for the observed mass shift.

Quantitative Data: The Mass Shift of MK-421 (D5 Maleate)

The mass shift is a direct consequence of the difference in the atomic masses of hydrogen and deuterium. The following table summarizes the key mass-related data for enalaprilat and its D5-labeled counterpart.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Theoretical Mass Shift (Da) |

| Enalaprilat (MK-421) | C₁₈H₂₄N₂O₅ | 348.1685 | - |

| MK-421 (D5 Maleate) | C₁₈H₁₉D₅N₂O₅ | 353.2000 | +4.963 |

Note: The mass of the maleate salt form is not included in the monoisotopic mass calculation as it typically dissociates during ionization in the mass spectrometer.

The theoretical mass shift is calculated based on the difference in the masses of five deuterium atoms and five hydrogen atoms: 5 * (Mass of D - Mass of H) = 5 * (2.01410178 u - 1.00782503 u) ≈ 5.0314 u. However, the observed mass shift in a mass spectrum will be for the protonated molecule [M+H]⁺. For enalaprilat, the protonated molecule has an m/z of 349.1758. For D5-enalaprilat, the protonated molecule [M+D]⁺ or [M-4H+5D+H]⁺ will have an m/z of approximately 354.2073. The exact mass shift can be influenced by the position of the deuterium labels and the ionization process.

Experimental Protocols

The use of MK-421 (D5 maleate) as an internal standard is central to the accurate quantification of enalaprilat in biological samples. Below are generalized experimental protocols for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting enalapril and its active metabolite enalaprilat from plasma is solid-phase extraction.

Objective: To isolate the analyte and internal standard from plasma matrix components that can interfere with analysis.

Materials:

-

Human plasma samples

-

MK-421 (D5 maleate) internal standard working solution

-

Methanol

-

Formic acid

-

Water

-

Solid-phase extraction (SPE) cartridges (e.g., SOLA cartridges)

Procedure:

-

To 200 µL of plasma sample, add 10 µL of the MK-421 (D5 maleate) internal standard working solution.

-

For calibration standards and quality control samples, add 10 µL of the appropriate enalaprilat standard spiking solution. For unknown samples, add 10 µL of methanol.

-

Add 4 µL of formic acid to each sample and mix well.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard from the cartridge with a suitable elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To chromatographically separate enalaprilat and MK-421 (D5 maleate) and detect them by tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of methanol, water, and formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor → Product Ion Transitions:

Visualizations

Mass Shift Principle

Caption: The principle of mass shift for the deuterated internal standard.

Experimental Workflow for Bioanalysis

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Logical Relationship in Quantification

Caption: The logical process for quantification using an internal standard.

Conclusion

The deliberate and precise introduction of five deuterium atoms in MK-421 (D5 maleate) results in a predictable and measurable mass shift. This fundamental property enables its use as a highly effective internal standard for the accurate quantification of enalaprilat in complex biological matrices. The methodologies and principles outlined in this guide provide a comprehensive overview for researchers and scientists in the field of drug development and bioanalysis, ensuring robust and reliable analytical results. The use of such deuterated standards is a cornerstone of modern quantitative mass spectrometry.

References

Methodological & Application

Application Note: High-Throughput Analysis of Enalapril and Enalaprilat in Human Plasma using MK-421 (D5 maleate) as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of enalapril and its active metabolite, enalaprilat, in human plasma. Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure.[1][2] Accurate measurement of enalapril and enalaprilat is crucial for pharmacokinetic and bioequivalence studies.[1][2][3] This method utilizes MK-421 (D5 maleate), a stable isotope-labeled form of enalapril, as an internal standard to ensure high accuracy and precision. The straightforward protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalytical laboratories.

Introduction

Enalapril is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat, a potent inhibitor of the angiotensin-converting enzyme (ACE).[2][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis.[5] They are chemically identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.[5][6] MK-421 (D5 maleate), the deuterium-labeled analog of enalapril, is an ideal internal standard for the quantification of enalapril and its metabolite enalaprilat.[7][8]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of enalapril and enalaprilat from human plasma using MK-421 (D5 maleate) as the internal standard.

Signaling Pathway

Figure 1: Mechanism of action of Enalaprilat in the Renin-Angiotensin-Aldosterone System.

Experimental Protocol

Materials and Reagents

-

Enalapril Maleate Reference Standard

-

Enalaprilat Dihydrate Reference Standard

-

LC-MS Grade Acetonitrile[10]

-

LC-MS Grade Methanol[10]

-

LC-MS Grade Water[10]

-

Formic Acid (≥98%)

-

Human Plasma (K2EDTA)

Stock and Working Solutions

-

Enalapril Stock Solution (1 mg/mL): Accurately weigh and dissolve enalapril maleate in methanol.

-

Enalaprilat Stock Solution (1 mg/mL): Accurately weigh and dissolve enalaprilat dihydrate in methanol.

-

MK-421 (D5 maleate) Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve MK-421 (D5 maleate) in methanol.

-

Working Solutions: Prepare serial dilutions of enalapril and enalaprilat stock solutions in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the MK-421 (D5 maleate) stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.

-

Add 100 µL of human plasma to the appropriate tubes.

-

Spike 10 µL of the respective working standard solutions into the calibration and QC tubes. Add 10 µL of 50:50 methanol:water to the blank and unknown samples.

-

Add 20 µL of the internal standard working solution to all tubes except the blank. Add 20 µL of 50:50 methanol:water to the blank.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to all tubes to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Figure 2: Workflow for sample preparation using protein precipitation.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 1 |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 5 |

| 4.0 | 5 |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 550 °C |

| Curtain Gas | 35 psi |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Collision Energy (V) | Declustering Potential (V) |

| Enalapril | 377.2 | 234.1 | 25 | 80 |

| Enalaprilat | 349.2 | 206.1 | 28 | 85 |

| MK-421 (D5 maleate) | 382.2 | 239.1 | 25 | 80 |

Results and Discussion